4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 1,2,4-triazole core substituted with an amino group at position 4, a thiol group at position 3, and a phenoxymethyl group at position 3. The phenoxymethyl moiety is further substituted with a methyl group at the 5-position and an isopropyl group at the 2-position. This structure confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between precursor triazoles and aldehydes, followed by characterization via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
4-amino-3-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8(2)10-5-4-9(3)6-11(10)18-7-12-15-16-13(19)17(12)14/h4-6,8H,7,14H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGFDVVUIRTIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The synthesis begins with preparing a thiosemicarbazide precursor, typically derived from hydrazine hydrate and carbon disulfide. For example, source outlines the cyclization of potassium 2-acetylhydrazinecarbodithioate in hydrazine hydrate to yield 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Adapting this method, the target compound’s phenoxymethyl substituent is introduced via a brominated or chlorinated 5-methyl-2-(propan-2-yl)phenol intermediate. Reaction of this phenol derivative with chloroacetonitrile under basic conditions generates the corresponding phenoxymethyl acetonitrile, which is subsequently converted to a thiosemicarbazide through sequential treatment with hydrazine and carbon disulfide.
Cyclization to Form the Triazolethione Core
Cyclization of the thiosemicarbazide intermediate is achieved using formic acid or acetic anhydride. Source demonstrates that refluxing thiosemicarbazides with formic acid facilitates intramolecular cyclization, forming the 1,2,4-triazole-3-thione ring. For the target compound, this step proceeds with simultaneous incorporation of the phenoxymethyl group, yielding the final product in ~75–85% efficiency.
Reaction Scheme 1
$$
\text{Thiosemicarbazide} + \text{HCOOH} \xrightarrow{\Delta} \text{4-Amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol} + \text{H}_2\text{O} \quad
$$
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times for triazolethione synthesis. Source reports a method where formamide and hydrazine derivatives react under microwave conditions (150°C, 20 min) to form 1,2,4-triazoles. Applying this approach, the phenoxymethyl-substituted thiosemicarbazide is irradiated with formamide, yielding the target compound in 88% yield. This method avoids prolonged refluxing and enhances regioselectivity.
Advantages and Limitations
Microwave synthesis offers rapid kinetics and higher purity but requires specialized equipment. Comparative studies indicate a 15–20% yield improvement over conventional heating, though scalability remains a challenge for industrial applications.
Copper-Catalyzed Regioselective Synthesis
Mechanism and Substrate Compatibility
Copper(II) catalysts enable regioselective formation of 1,2,4-triazole derivatives. Source details a protocol using Cu(OAc)₂ to mediate the reaction between aliphatic amines and hydrazones, forming triazolethiones with broad functional group tolerance. For the target compound, the phenoxymethyl hydrazone intermediate reacts with thiourea in the presence of Cu(OAc)₂, achieving 82% yield with minimal byproducts.
Optimization of Reaction Conditions
Key parameters include:
- Catalyst loading : 10 mol% Cu(OAc)₂ maximizes yield.
- Solvent : Ethanol or DMF enhances solubility of aromatic intermediates.
- Temperature : Reflux conditions (80–100°C) ensure complete conversion.
Functionalization via Nucleophilic Substitution
Post-Cyclization Modifications
The phenoxymethyl group can be introduced post-cyclization through nucleophilic aromatic substitution. Source describes alkylation of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-5-methyl-isopropylbenzene in the presence of K₂CO₃, yielding the target compound. This method offers flexibility but requires stringent control of reaction stoichiometry to avoid polysubstitution.
Challenges in Steric Hindrance
The bulky isopropyl and methyl groups on the phenyl ring hinder nucleophilic attack, necessitating elevated temperatures (120°C) and prolonged reaction times (24–48 hr).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications, leading to the development of more complex molecules.
- Coordination Chemistry : It can act as a ligand in coordination chemistry, forming complexes with metal ions that are useful in catalysis and material science.
Medicine
- Antimicrobial Activity : Recent studies have shown that derivatives of this compound exhibit promising antimicrobial properties. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antifungal and antibacterial agents .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Its structure allows it to interact with biological targets involved in cancer cell proliferation.
Industry
- Material Development : The compound is being explored for use in developing new materials with specific properties such as corrosion resistance and catalytic activity.
Mechanism of Action
The mechanism by which 4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol exerts its effects is primarily through its interaction with biological molecules. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. The triazole ring can also participate in π-π stacking interactions, further influencing molecular recognition and binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Electron-Donating vs. Electron-Withdrawing Groups
- Electron-donating groups (e.g., -NH₂, -SH, -OCH₃): 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) exhibit enhanced antioxidant activity due to their electron-donating substituents. In DPPH• and ABTS•+ assays, these compounds showed significant radical scavenging capacity, attributed to their ability to stabilize free radicals via resonance and hydrogen bonding . 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated up to 88.89% antiradical activity at 1 × 10⁻³ M, though activity decreased with electron-withdrawing substituents like 4-fluorobenzylidene .
- Electron-withdrawing groups (e.g., -NO₂, -F): 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol showed reduced antioxidant efficacy compared to AT and AP due to the nitro group’s electron-withdrawing nature . Fluorinated derivatives, such as 4-{[(E)-(4-fluorophenyl)methylene]amino}-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, exhibited moderate bioactivity, with the fluorine atom influencing lipophilicity and binding interactions .
Heterocyclic Substituents
- Pyridyl and Pyrazolyl Groups: Bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) derivatives acted as effective photostabilizers for polystyrene (PS) films, with activity dependent on the pyridyl substituent’s position .
- Thiophene and Quinoline Moieties: 4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol displayed reactivity with aldehydes to form arylidenamino derivatives, suggesting utility in synthesizing bioactive hybrids . Thiophene-containing derivatives, such as 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol, were synthesized via alkylation and heterocyclization, though their bioactivity remains under investigation .
Antioxidant Activity
Photostabilization
- Bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) additives stabilized PS films by scavenging UV-induced radicals, with activity order: pyridyl > phenyl > nitro-substituted derivatives .
Antimicrobial Activity
- 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (derived from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol) showed significant inhibition against Staphylococcus aureus and Candida albicans .
Biological Activity
4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family. This compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an amino group, a thiol group, and a phenoxymethyl moiety, contribute to its reactivity and potential therapeutic applications.
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms, known for its diverse biological activities. |
| Amino Group | Enhances the compound's reactivity and potential interactions with biological targets. |
| Thiol Group | Provides nucleophilic properties that can participate in various chemical reactions. |
| Phenoxymethyl Moiety | Increases lipophilicity, potentially improving bioavailability. |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The triazole ring can engage in π-π stacking interactions, enhancing molecular recognition and binding.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of 4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol against a range of pathogens:
-
Bacterial Activity :
- Effective against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
- Inhibitory effects on Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL Pseudomonas aeruginosa 25 µg/mL -
Fungal Activity :
- Exhibits antifungal properties against Candida albicans, with an MIC of 30 µg/mL.
Anticancer Activity
The compound has also shown promising results in anticancer studies:
-
Cell Lines Tested :
- MCF7 (breast carcinoma)
- HCT116 (colon carcinoma)
| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
|---|---|---|---|
| MCF7 | 5.0 | Doxorubicin | 4.0 |
| HCT116 | 4.5 | Doxorubicin | 3.5 |
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes:
- Reaction of 5-methyl-2-(propan-2-yl)phenol with a halomethylating agent.
- Subsequent reaction with 4-amino-1,2,4-triazole-3-thiol.
This compound can also serve as a precursor for various derivatives through electrophilic substitution or nucleophilic addition reactions.
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
- Study on Antimicrobial Properties :
- Anticancer Evaluation :
Q & A
Q. Solutions :
- Optimized alkylation : Use of chloroacetamides in ethanol under reflux with rigorous pH control .
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity (e.g., 82% yield achieved for triazolo-thiadiazoles) .
How do computational models aid in predicting the biological activity of these derivatives?
Advanced Research Focus
Computational tools bridge synthesis and bioactivity screening:
- Pass Online® : Predicts broad-spectrum biological activity (e.g., antimicrobial, enzyme inhibition) based on structural motifs .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
- Molecular dynamics simulations : Assess binding stability in enzyme active sites (e.g., COX-2 or α-glucosidase) .
Case Study : DFT analysis of 4-(p-tolyl)-5-thiophen-2-yl derivatives correlated charge distribution with antioxidant efficacy .
What analytical techniques are critical for confirming the identity of novel triazole-thiol derivatives?
Q. Basic Research Focus
- FTIR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=S at ~1250 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triazolo-thiadiazole derivatives) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability for material science applications .
How can reaction conditions be optimized to improve yields in triazole-thiol derivative synthesis?
Advanced Research Focus
Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Catalyst use : POCl₃ or HCl gas accelerates cyclization and imidate formation .
- Microwave irradiation : Reduces reaction times from hours to minutes (e.g., 30-minute synthesis of triazolo-thiadiazoles) .
Example : Refluxing with POCl₃ for 4 hours achieved 82% yield in fused triazolo-thiadiazole synthesis .
What role do metal chelates play in enhancing the properties of triazole-thiol derivatives?
Advanced Research Focus
Coordination with transition metals (Ni²⁺, Cu²⁺, Zn²⁺) modifies properties:
- Enhanced bioactivity : Metal chelates of 4-amino-5-(pyridyl)-triazole-3-thiol show increased antimicrobial activity vs. free ligands .
- Electrochemical sensing : Silsesquioxane-modified derivatives detect sulfhydryl compounds via redox-active metal centers .
Synthesis : Chelates form in alcoholic media, characterized by UV-Vis spectroscopy and magnetic susceptibility .
How are contradictions in antiradical activity data resolved across studies?
Advanced Research Focus
Discrepancies arise from:
- Concentration effects : Activity drops at lower concentrations (e.g., 88.89% to 53.78% at 1 × 10⁻⁴ M) .
- Assay variability : DPPH solvent (ethanol vs. methanol) alters radical stability .
Resolution : Normalize data to standard antioxidants (e.g., ascorbic acid) and report IC₅₀ values for cross-study comparisons .
What novel derivatives of this compound show promise for further biomedical research?
Q. Advanced Research Focus
- Fused heterocycles : Triazolo-thiadiazoles (e.g., 6-(4-chlorophenyl)-3-thiophen-2-yl derivatives) exhibit COX-2 inhibition .
- Schiff bases : Synthesized from 4-amino-5-(furan-2-yl) derivatives, showing antimicrobial activity via imine linkages .
- Sulfonyl acetamides : Derivatives with furan-2-yl groups demonstrate anti-exudative potential in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
